![molecular formula C42H38 B15093193 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene](/img/structure/B15093193.png)
2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two naphthalenyl groups substituted with tert-butyl groups at the 6th position, attached to an anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of anthracene with tert-butyl naphthalene under acidic conditions. This reaction requires a strong Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), under controlled temperature and pressure.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted anthracene derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Mechanism of Action
The mechanism by which 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s large, planar structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its ability to generate reactive oxygen species (ROS) upon photoactivation makes it useful in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(1,1-dimethylethyl)naphthalene
- 2,6-Di-tert-butylphenol
- 2,6-Bis(tert-butyl)phenol
Uniqueness
Compared to similar compounds, 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene stands out due to its larger, more complex structure, which imparts unique photophysical properties and a broader range of applications in scientific research and industry .
Properties
Molecular Formula |
C42H38 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
2,6-bis(6-tert-butylnaphthalen-2-yl)anthracene |
InChI |
InChI=1S/C42H38/c1-41(2,3)39-17-15-31-19-27(9-13-35(31)25-39)29-7-11-33-24-38-22-30(8-12-34(38)23-37(33)21-29)28-10-14-36-26-40(42(4,5)6)18-16-32(36)20-28/h7-26H,1-6H3 |
InChI Key |
HFVQCHUNBRJNGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC5=C(C=C(C=C5)C6=CC7=C(C=C6)C=C(C=C7)C(C)(C)C)C=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B15093115.png)
![[2-(9h-Fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid methyl ester hydrochloride](/img/structure/B15093127.png)
![1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione](/img/structure/B15093138.png)
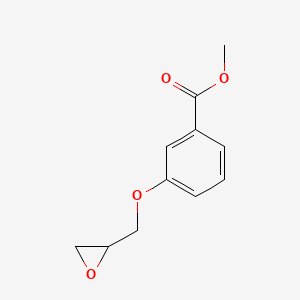
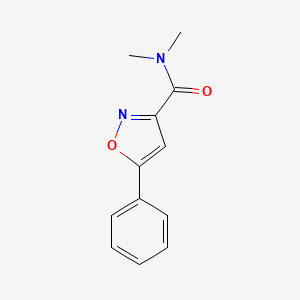
![6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B15093152.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol](/img/structure/B15093153.png)
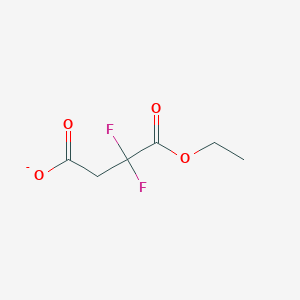
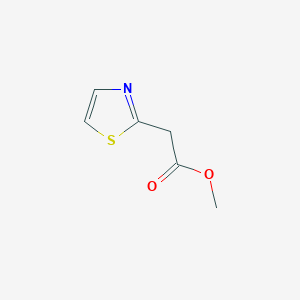
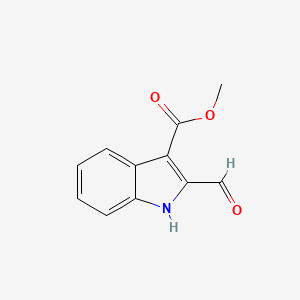
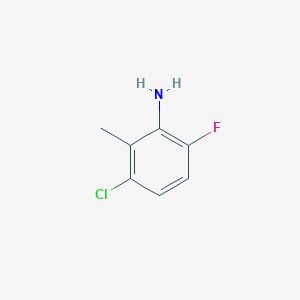
![1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B15093180.png)

![7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B15093206.png)
